Cas no 1007303-85-6 (5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid)
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
- 5-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
- Z2182115471
- 5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
- 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
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- MDL: MFCD06804300
- Inchi: 1S/C8H7N3O3/c12-8(13)7-4-6(14-10-7)5-11-3-1-2-9-11/h1-4H,5H2,(H,12,13)
- InChI Key: CBGUJZIFSIIRNM-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)CN1C=CC=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 224
- XLogP3: 0.2
- Topological Polar Surface Area: 81.2
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 482.5±40.0 °C at 760 mmHg
- Flash Point: 245.6±27.3 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530000-10mg |
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic Acid |
1007303-85-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B530000-50mg |
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic Acid |
1007303-85-6 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B530000-100mg |
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic Acid |
1007303-85-6 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-219770-0.05g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 0.05g |
$212.0 | 2023-09-16 | |
| Enamine | EN300-219770-0.1g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 0.1g |
$317.0 | 2023-09-16 | |
| Enamine | EN300-219770-0.25g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 0.25g |
$452.0 | 2023-09-16 | |
| Enamine | EN300-219770-0.5g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 0.5g |
$713.0 | 2023-09-16 | |
| Enamine | EN300-219770-1.0g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 1g |
$914.0 | 2023-05-31 | |
| Enamine | EN300-219770-2.5g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 2.5g |
$1791.0 | 2023-09-16 | |
| Enamine | EN300-219770-5.0g |
5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
1007303-85-6 | 91% | 5g |
$2650.0 | 2023-05-31 |
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1007303-85-6): A Comprehensive Overview
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1007303-85-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid consists of a 1,2-oxazole core linked to a pyrazole ring through a methyl group, with a carboxylic acid moiety attached to the oxazole ring. This combination of functional groups imparts the compound with a range of chemical and biological properties that make it an attractive candidate for further investigation.
Recent studies have highlighted the importance of 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid in the context of drug discovery. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that the compound effectively disrupts the enzyme's catalytic activity, leading to reduced tumor growth in preclinical models.
In addition to its enzymatic inhibition properties, 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. A recent study published in the European Journal of Pharmacology demonstrated that this compound significantly reduces inflammation in animal models by modulating key signaling pathways involved in the inflammatory response.
The pharmacokinetic properties of 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid have also been extensively studied. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for drug formulation and clinical translation.
Beyond its direct therapeutic applications, 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid has also been explored as a building block for the synthesis of more complex molecules. The presence of reactive functional groups such as the carboxylic acid and pyrazole moieties allows for facile modification and derivatization, enabling researchers to tailor the compound's properties for specific applications. For example, conjugation with targeting ligands or other bioactive molecules can enhance its selectivity and efficacy.
The synthetic route to 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid has been well-documented in the literature. A typical synthesis involves the condensation of an appropriate oxazole derivative with a pyrazole-containing reagent, followed by carboxylation to introduce the carboxylic acid functionality. This multi-step process can be optimized to achieve high yields and purity levels, making it amenable to large-scale production for commercial applications.
In conclusion, 5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1007303-85-6) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its significance in advancing our understanding of complex biological systems and disease processes.
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